5-Bromo-1H-benzoimidazole-2-carboxylic acid CAS number
5-Bromo-1H-benzoimidazole-2-carboxylic acid CAS number
An In-depth Technical Guide to 5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS: 40197-20-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a heterocyclic organic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a benzimidazole core substituted with a bromine atom and a carboxylic acid group, provides two reactive sites for further chemical modification. The bromine atom at the 5-position enhances the molecule's reactivity, enabling diverse transformations crucial for drug discovery and development, while the carboxylic acid group at the 2-position offers a handle for esterification, amidation, and other coupling reactions.[1][2]
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents for cancer and infectious diseases.[1] Its ability to inhibit specific biological pathways also makes it a candidate for developing effective crop protection agents like fungicides and herbicides.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its functionalization, and its applications.
Physicochemical and Safety Data
The fundamental properties of 5-Bromo-1H-benzoimidazole-2-carboxylic acid are summarized below. Data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 40197-20-4 | [1][3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 241.04 g/mol | [1][4] |
| Appearance | Yellow solid | [1] |
| Purity | ≥95% (HPLC), 97% | [1] |
| Melting Point | 206 °C | [5] |
| Boiling Point | 495 °C (Predicted) | [5] |
| Density | 1.946 g/cm³ (Predicted) | [5] |
| Storage Conditions | Store at 0-8°C or in freezer at -20°C, sealed in dry conditions. | [1][4] |
| IUPAC Name | 5-bromo-1H-benzimidazole-2-carboxylic acid | |
| InChI Key | ULTDLMITPWHISY-UHFFFAOYSA-N | [2] |
Table 2: Safety and Hazard Information
| Identifier | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement(s) | H302: Harmful if swallowed | |
| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
The synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid typically involves the cyclization of a pre-functionalized o-phenylenediamine derivative. A common and effective strategy is to use 4-bromo-1,2-phenylenediamine as the starting material. This precursor-based approach avoids the regioselectivity issues that can arise from the direct bromination of the benzimidazole core.
A plausible synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine with a synthon that provides the C2-carboxylic acid group, followed by oxidation or hydrolysis. The diagram below illustrates a generalized workflow for this type of synthesis.
Key Experimental Protocols: Functionalization
The utility of 5-Bromo-1H-benzoimidazole-2-carboxylic acid lies in its capacity to be derivatized. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functionalities. The following protocols are adapted from established methods for the functionalization of similar 2-bromo-benzimidazole scaffolds and serve as a guide for researchers.[6]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general method for coupling an arylboronic acid at the 5-position, replacing the bromine atom.
Materials:
-
5-Bromo-1H-benzoimidazole-2-carboxylic acid (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-benzimidazole, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
This protocol allows for the introduction of a terminal alkyne at the 5-position.
Materials:
-
5-Bromo-1H-benzoimidazole-2-carboxylic acid (or its ester derivative) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 3-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the bromo-benzimidazole, palladium catalyst, and copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.
-
Perform an aqueous work-up and extract with an organic solvent.
-
Dry the organic layers, concentrate, and purify the crude product via column chromatography.[6]
Applications and Biological Significance
5-Bromo-1H-benzoimidazole-2-carboxylic acid is primarily used as a scaffold to generate libraries of more complex molecules for screening in drug discovery and agrochemical development. The benzimidazole core is a "privileged structure" found in numerous FDA-approved drugs.[6]
